

Technical Guide: Spectral Analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol

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Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No.: B126618

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of **2-(4-Hydroxyphenyl)-5-pyrimidinol**. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of chemical structure and spectroscopy. The experimental protocols described are generalized best practices for the analysis of small organic molecules of this nature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(4-Hydroxyphenyl)-5-pyrimidinol**. These predictions are derived from analysis of its chemical structure, including the p-hydroxyphenyl and 5-pyrimidinol moieties, and typical chemical shifts observed for similar functional groups and aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)
H-2', H-6'	7.9 - 8.1	Doublet	8.0 - 9.0
H-3', H-5'	6.8 - 7.0	Doublet	8.0 - 9.0
H-4, H-6	8.5 - 8.7	Singlet	-
Ar-OH	9.5 - 10.5	Broad Singlet	-
Pyr-OH	10.0 - 11.0	Broad Singlet	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2'	160.0 - 162.0
C-1'	125.0 - 127.0
C-2', C-6'	130.0 - 132.0
C-3', C-5'	115.0 - 117.0
C-5	150.0 - 152.0
C-4, C-6	145.0 - 147.0

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M+H] ⁺	189.0664
[M-H] ⁻	187.0511
[M+Na] ⁺	211.0483

M = C₁₀H₈N₂O₂ (Monoisotopic Mass = 188.0586)

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and Mass Spectrometry data for a compound such as **2-(4-Hydroxyphenyl)-5-pyrimidinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.[1]
- The sample should be dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry 5 mm NMR tube.[1][2]
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]
- The solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

2. NMR Data Acquisition:

- The NMR spectrometer is typically a 400 or 500 MHz instrument.
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]
- A relaxation delay appropriate for the molecule should be set to ensure accurate integration.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

- Prepare a stock solution of the sample in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.^[4]
- From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, using a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).^[4]
- The final solution should be free of non-volatile salts and buffers, which can interfere with the ionization process.^[4]

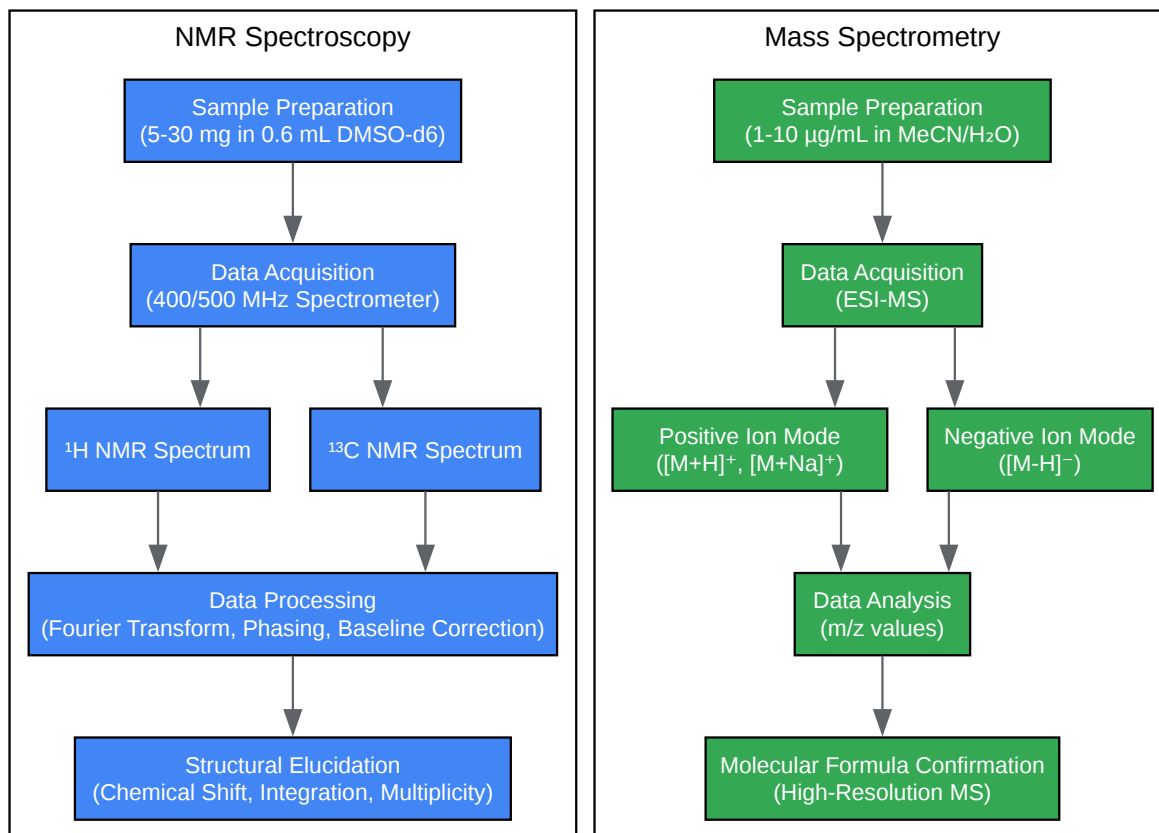
2. Mass Spectrometry Data Acquisition:

- The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve stable and efficient ionization of the analyte.
- Mass spectra are acquired in both positive and negative ion modes to observe the protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions, respectively.
- Data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizations

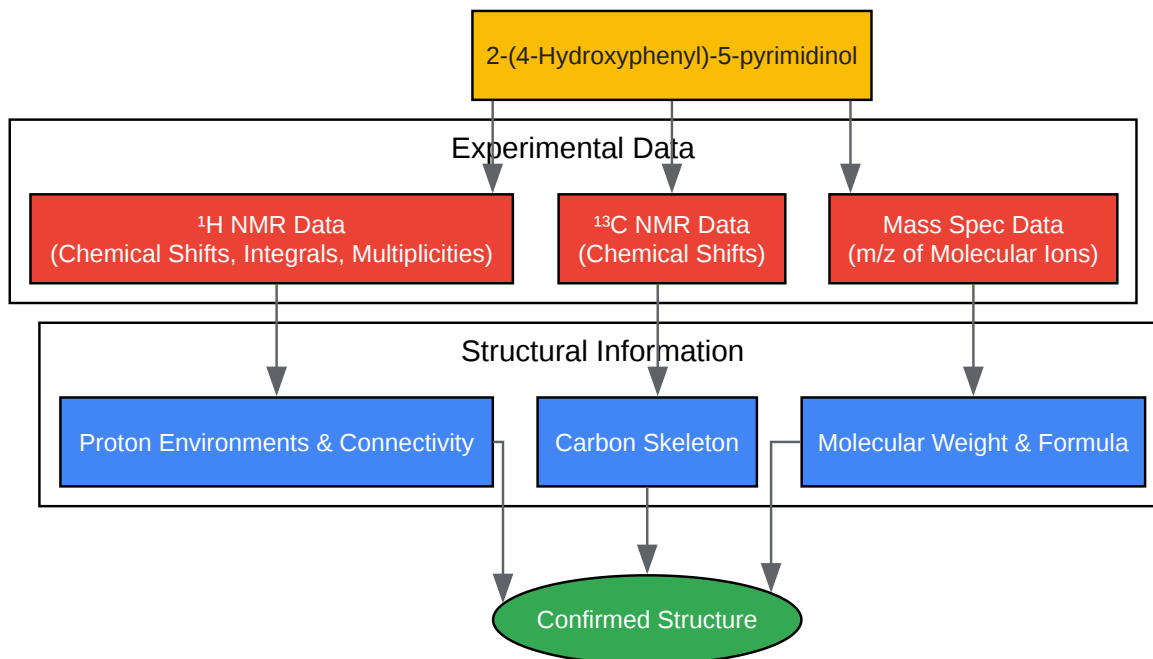
The following diagrams illustrate the logical workflows for spectral data acquisition and analysis.

Workflow for Spectral Analysis of 2-(4-Hydroxyphenyl)-5-pyrimidinol

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Workflow for Spectral Analysis

Logical Relationships in Spectral Data Interpretation



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